Methyl octahydro-1H-quinolizine-9a-carboxylate
Description
Methyl octahydro-1H-quinolizine-9a-carboxylate is a bicyclic tertiary amine derivative featuring a quinolizine core (a fused bicyclo[4.4.0]decane system) with a methyl ester group at the 9a position. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of alkaloid-like molecules and pharmacologically active agents . Its structural rigidity and ester functionality make it a versatile building block for modifications targeting enhanced bioactivity or physicochemical properties.
Suppliers such as CymitQuimica and BLDpharm list this compound (CAS: 1350473-55-0) with molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol .
Properties
IUPAC Name |
methyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)11-6-2-4-8-12(11)9-5-3-7-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBWQPPABOOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCN1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydro-1H-quinolizine-9a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost-efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-1H-quinolizine-9a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl octahydro-1H-quinolizine-9a-carboxylate has been investigated for its potential as a bioactive molecule. Its derivatives have shown promise as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for various diseases, including schizophrenia and Parkinson's disease . The compound's ability to interact with different biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Antiviral Activity
Recent studies have demonstrated the antiviral properties of derivatives of this compound against influenza viruses. Specifically, compounds derived from this structure exhibited significant inhibitory effects on H1N1 and H3N2 strains, showcasing their potential as virucidal agents . The mechanism involves the suppression of viral replication, indicating a promising avenue for further research into antiviral therapies.
Antimicrobial Activity
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess significant antibacterial and antifungal properties against various pathogens, including Mycobacterium smegmatis and Candida albicans . For instance, specific synthesized compounds demonstrated low minimum inhibitory concentration (MIC) values, suggesting their potential as future antimicrobial agents.
Industrial Applications
Chemical Synthesis
In the industrial sector, this compound serves as an essential building block for synthesizing specialty chemicals and materials. Its unique chemical structure allows for the development of diverse chemical libraries that can be utilized in drug discovery and development processes. Additionally, its derivatives can be employed in producing polymers and coatings due to their favorable physical properties.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential as allosteric modulators; candidates for treating CNS disorders |
| Antiviral Activity | Effective against influenza viruses (H1N1, H3N2); suppresses viral replication |
| Antimicrobial Activity | Significant antibacterial and antifungal properties; low MIC values against pathogens |
| Industrial Use | Building block for specialty chemicals; applications in polymer and coating production |
Mechanism of Action
The mechanism of action of Methyl octahydro-1H-quinolizine-9a-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Ethyl Octahydro-1H-Quinolizine-9a-Carboxylate
Structural Differences: The ethyl ester analog replaces the methyl group with an ethyl chain, increasing hydrophobicity and molecular weight (C₁₂H₁₉NO₂, 209.28 g/mol) . Functional Impact: The longer alkyl chain may enhance membrane permeability but reduce solubility in aqueous media. This modification is common in prodrug design to optimize pharmacokinetics.
Methyl 8-Hydroxy-6-Oxo-2,3,4,6-Tetrahydro-1H-Quinolizine-9-Carboxylate
Structural Differences: This derivative introduces a hydroxyl (-OH) and oxo (=O) group at positions 8 and 6, respectively, altering the electronic profile and hydrogen-bonding capacity . Functional Impact: The added polar groups increase water solubility and may influence binding to biological targets like enzymes or receptors. Its molecular formula is C₁₁H₁₃NO₄ (MW: 223.23 g/mol), and it is cataloged under CAS 15997-31-6 .
Carbazole-Based Methyl Esters (e.g., Methyl 8-Hydroxy-9H-Carbazole-1-Carboxylate)
Structural Differences: Replaces the quinolizine core with a carbazole aromatic system (tricyclic structure with two benzene rings fused to a pyrrole ring) . Functional Impact: Carbazole derivatives are renowned for antimicrobial, antitumor, and photochemical activities. Methyl 8-hydroxy-9H-carbazole-1-carboxylate (CAS 104904-63-4, C₁₄H₁₀NO₃, MW: 240.24 g/mol) exhibits hydrogen-bond donor/acceptor properties (2 H-donors, 3 H-acceptors) and a logP value of 2.9, indicating moderate lipophilicity .
1,3,4-Oxadiazole and 1,2,5-Oxadiazine Derivatives
Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () and substituted 1,2,5-oxadiazines () demonstrate broad antimicrobial and antifungal activities. For example, oxadiazole derivatives show MIC values as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While Methyl octahydro-1H-quinolizine-9a-carboxylate lacks direct activity data, its quinolizine core may synergize with ester groups to mimic alkaloid bioactivity, warranting further investigation.
Plant-Derived Methyl Esters
Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) isolated from Austrocedrus chilensis resin () exhibit ecological roles (e.g., antifungal defense) but differ fundamentally from synthetic quinolizine esters in backbone structure and applications .
Comparative Data Table
Biological Activity
Methyl octahydro-1H-quinolizine-9a-carboxylate is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neurological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the quinolizidine alkaloids, which are characterized by a bicyclic structure. This compound exhibits unique reactivity and biological activity compared to other derivatives in its class. The structural features of quinolizidine derivatives significantly influence their pharmacological properties.
1. Antimicrobial Activity
Research has demonstrated that various derivatives of quinolizidine compounds possess notable antimicrobial properties. For instance, studies have shown that modifications to the quinolizidine structure enhance its effectiveness against bacterial strains. Specifically, compounds derived from this compound have been tested for their ability to inhibit microbial growth.
2. Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Notably, structure-activity relationship (SAR) studies indicate that specific substitutions on the quinolizidine ring can enhance cytotoxicity against different cancer cell lines.
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Significant inhibition of cell growth observed with certain derivatives |
3. Neurological Effects
Recent studies have explored the neuroprotective effects of quinolizidine alkaloids, including this compound. These compounds have been associated with potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Allosteric modulation of G protein-coupled receptors (GPCRs) is one mechanism through which these compounds may exert their effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized quinolizidine derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective doses for clinical consideration.
Case Study 2: Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that modifications to the compound's structure could lead to enhanced cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound's ability to modulate receptor activity is particularly noteworthy, as it may influence signaling pathways associated with cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl octahydro-1H-quinolizine-9a-carboxylate, and how can reaction conditions be optimized for high purity?
- Methodology : Use multi-step organic synthesis involving cyclization and esterification. For example, ethyl octahydro-1H-quinolizine-9a-carboxylate derivatives (CAS 1350473-55-0) are synthesized via nucleophilic substitution or catalytic hydrogenation, with purity monitored by HPLC . Optimize solvent choice (e.g., anhydrous THF) and temperature (20–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, analyze ¹H and ¹³C spectra to confirm quinolizine ring conformation and ester group placement (e.g., methyl ester resonance at δ ~3.6–3.8 ppm) . HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]+ at m/z 212.1652 for C₁₂H₂₁NO₂) . Infrared (IR) spectroscopy verifies carbonyl stretching (~1740 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS hazard guidelines: use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact (acute toxicity: Category 4). Conduct reactions in fume hoods to avoid inhalation of aerosols (specific target organ toxicity) . Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling and crystallographic data be integrated to resolve structural ambiguities in derivatives of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stereochemistry and compare with X-ray diffraction results. For example, SHELXL refinement (via SHELX suite) can resolve discrepancies in bond angles or torsional strain in the quinolizine ring . If computational data conflicts with crystallography (e.g., axial vs. equatorial ester orientation), re-examine solvent effects in DFT models or check for crystal packing artifacts .
Q. What strategies are effective in analyzing the compound’s reactivity as a building block for heterocyclic synthesis?
- Methodology : Use the ester group as a reactive handle for derivatization. For example, hydrolyze the methyl ester to a carboxylic acid (using LiOH/H₂O-THF) and couple with amines via EDC/HOBt to form amides. Monitor reaction progress by TLC and characterize products via 2D NMR (COSY, HSQC) to confirm regioselectivity .
Q. How do stereochemical variations in the quinolizine core influence biological activity or catalytic performance?
- Methodology : Synthesize enantiopure isomers using chiral catalysts (e.g., Jacobsen’s catalyst) and evaluate structure-activity relationships (SAR). For instance, (1R,9aR)-configured derivatives may exhibit enhanced binding to enzyme active sites compared to (1S,9aS) isomers. Test inhibitory activity against target proteins (e.g., acetylcholinesterase) via fluorescence assays .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthetic batches of this compound?
- Methodology : Conduct variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., chair vs. boat transitions in the quinolizine ring). If impurities are suspected (e.g., residual solvents), use GC-MS headspace analysis. Cross-validate with alternative techniques like X-ray crystallography to confirm the dominant conformation .
Q. What steps can mitigate discrepancies between theoretical and experimental LogP values?
- Methodology : Recalculate LogP using fragment-based methods (e.g., XLogP3) and compare with experimental reversed-phase HPLC retention times. Adjust for ionization effects (pH 7.4 buffer) and validate with shake-flask partitioning assays. Discrepancies >0.5 units may indicate unaccounted hydrogen bonding or solvent-accessible surface area .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
